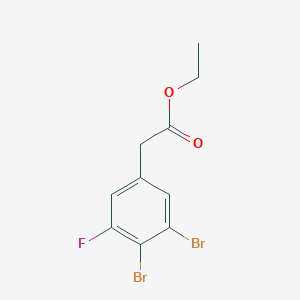

Ethyl 3,4-dibromo-5-fluorophenylacetate

Description

Ethyl 3,4-dibromo-5-fluorophenylacetate is a halogenated aromatic ester featuring a phenylacetate backbone substituted with bromine atoms at positions 3 and 4 and a fluorine atom at position 3. This compound is of interest in organic synthesis and pharmaceutical research due to its unique halogenation pattern, which may influence reactivity, stability, and biological activity.

Properties

IUPAC Name |

ethyl 2-(3,4-dibromo-5-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2FO2/c1-2-15-9(14)5-6-3-7(11)10(12)8(13)4-6/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBDYIWUPKZOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C(=C1)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,4-dibromo-5-fluorophenylacetate typically involves the bromination and fluorination of a phenylacetate precursor. One common method includes the following steps:

Bromination: The starting material, 3,4-dibromophenylacetic acid, is brominated using bromine in the presence of a suitable catalyst.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride.

Esterification: The final step involves esterification of the fluorinated intermediate with ethanol in the presence of an acid catalyst to yield Ethyl 3,4-dibromo-5-fluorophenylacetate.

Industrial Production Methods: Industrial production of Ethyl 3,4-dibromo-5-fluorophenylacetate follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,4-dibromo-5-fluorophenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The compound can be reduced to form corresponding phenylacetate derivatives with fewer halogen atoms.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Electrophilic Substitution: Halogenating agents such as chlorine or iodine in the presence of a catalyst.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Major Products:

- Substituted phenylacetates

- Reduced phenylacetates

- Oxidized derivatives such as carboxylic acids

Scientific Research Applications

Organic Synthesis

Ethyl 3,4-dibromo-5-fluorophenylacetate serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various reactions such as:

- Coupling Reactions : It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds, which are significant in the development of pharmaceuticals and agrochemicals .

- Halogenation Reactions : The presence of bromine and fluorine enhances its reactivity, allowing it to be used in further halogenation processes.

Medicinal Chemistry

The compound is being investigated for its potential biological activities, particularly:

- Antimicrobial Properties : Preliminary studies indicate that ethyl 3,4-dibromo-5-fluorophenylacetate exhibits significant antimicrobial activity against various bacterial strains and fungi. This may be due to its ability to disrupt cellular processes through enzyme inhibition or membrane disruption .

- Anticancer Activity : In vitro studies suggest that this compound may induce apoptosis in cancer cell lines, indicating potential use as an anticancer agent. Its mechanism may involve modulation of signaling pathways related to cell survival and proliferation .

Materials Science

In materials science, ethyl 3,4-dibromo-5-fluorophenylacetate is explored for developing novel materials with specific electronic or optical properties. The unique combination of halogens can impart desirable characteristics to polymers and other materials used in electronics .

Case Study 1: Antimicrobial Efficacy Study

A study evaluated the effectiveness of ethyl 3,4-dibromo-5-fluorophenylacetate against multi-drug-resistant bacterial strains. Results showed significant inhibition zones compared to control groups, indicating strong antimicrobial potential.

Case Study 2: Cancer Cell Line Investigation

In vitro assays on breast cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased apoptotic markers. This suggests a mechanism involving programmed cell death pathways.

Case Study 3: Pharmacokinetic Profiling

Research into pharmacokinetics revealed favorable absorption characteristics in animal models, supporting further development as a therapeutic agent. Metrics indicated promising bioavailability that could enhance its effectiveness in clinical applications.

Mechanism of Action

The mechanism of action of Ethyl 3,4-dibromo-5-fluorophenylacetate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3,4-dibromo-5-fluorophenylacetate with halogenated phenylacetate and benzoate derivatives listed in the provided evidence.

Ethyl 2,4-dibromobutanoate

- Structure: A butanoate ester with bromine substitutions at positions 2 and 4.

- Comparison: Unlike Ethyl 3,4-dibromo-5-fluorophenylacetate, this compound lacks an aromatic ring and fluorine substitution. Its reactivity is likely dominated by aliphatic bromine substituents, which may favor nucleophilic substitution reactions .

Ethyl 2,4-dichloro-5-fluorobenzoylacetate

- Structure : A benzoylacetate ester with chlorine at positions 2 and 4 and fluorine at position 5.

- Comparison : The substitution pattern here mirrors that of Ethyl 3,4-dibromo-5-fluorophenylacetate but replaces bromine with chlorine. Chlorine’s lower atomic radius and electronegativity may reduce steric bulk and alter electronic effects on the aromatic ring. This could lead to differences in metabolic stability or binding affinity in biological systems. Additionally, the benzoylacetate moiety introduces a ketone group, which may enhance hydrogen-bonding capabilities compared to the phenylacetate backbone .

Ethyl 2,3,4,5-tetrafluorobenzoate

- Structure : A benzoate ester with fluorine substitutions at positions 2, 3, 4, and 5.

- In contrast, Ethyl 3,4-dibromo-5-fluorophenylacetate’s bromine substituents are stronger leaving groups, favoring NAS reactions. The absence of bromine in this analog limits its utility in cross-coupling reactions, a key pathway for functionalizing aromatic systems .

Data Table: Key Properties and Comparisons

Research Findings and Limitations

- Reactivity : Ethyl 3,4-dibromo-5-fluorophenylacetate’s bromine substituents enhance its utility in Suzuki-Miyaura or Ullmann coupling reactions compared to chloro or fluoro analogs. However, the fluorine atom at position 5 may direct electrophilic substitution reactions to specific ring positions .

- Biological Activity: While direct studies on this compound are absent in the evidence, structurally related brominated esters are noted for their role in inhibiting enzymes like cyclooxygenase (COX) or tyrosine kinases. The dichloro-fluoro analog (Ethyl 2,4-dichloro-5-fluorobenzoylacetate) may exhibit similar bioactivity but with differing pharmacokinetics due to halogen size .

- Stability : Bromine’s susceptibility to photodegradation could limit the shelf life of Ethyl 3,4-dibromo-5-fluorophenylacetate compared to fluorinated analogs, which are generally more stable under UV light .

Biological Activity

Ethyl 3,4-dibromo-5-fluorophenylacetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article reviews the available research findings, case studies, and data on the biological activity of this compound.

Chemical Structure and Properties

Ethyl 3,4-dibromo-5-fluorophenylacetate can be represented by the following chemical structure:

This compound features a phenylacetate moiety with bromine and fluorine substituents, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that ethyl 3,4-dibromo-5-fluorophenylacetate exhibits significant antimicrobial activity. Its efficacy against various pathogens has been documented in several studies:

- Fungal Inhibition : The compound has shown effectiveness against phytopathogenic fungi. A study highlighted its potential as a fungicide, suggesting applications in agricultural settings to protect crops from fungal diseases .

- Bacterial Resistance : Preliminary findings suggest that ethyl 3,4-dibromo-5-fluorophenylacetate may enhance the effectiveness of antibiotics by inhibiting drug efflux mechanisms in bacteria, thus potentiating antibiotic activity .

Cytotoxicity and Antiproliferative Effects

The compound's cytotoxic properties have been evaluated in vitro. It has demonstrated antiproliferative effects against various cancer cell lines:

- Cell Line Studies : In laboratory settings, ethyl 3,4-dibromo-5-fluorophenylacetate exhibited cytotoxicity towards human cancer cell lines, indicating potential as an anticancer agent. However, further studies are needed to elucidate its mechanism of action and therapeutic index .

Case Studies

- Agricultural Application : In a trial assessing its efficacy as a biopesticide, ethyl 3,4-dibromo-5-fluorophenylacetate was applied to crops affected by fungal infections. Results indicated a significant reduction in fungal load compared to untreated controls, supporting its use in integrated pest management strategies.

- Pharmaceutical Development : A study explored the synthesis of derivatives of ethyl 3,4-dibromo-5-fluorophenylacetate aimed at enhancing its solubility and bioavailability for potential use in cancer therapy. These derivatives were tested for their cytotoxic effects on various tumor cell lines .

Research Findings Summary

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 3,4-dibromo-5-fluorophenylacetate to improve yield and purity?

- Methodological Answer :

- Step 1 : Use a two-step halogenation approach. First, fluorinate the phenyl ring via electrophilic aromatic substitution using a fluorinating agent (e.g., Selectfluor®), followed by bromination at positions 3 and 4 using N-bromosuccinimide (NBS) under radical initiation .

- Step 2 : Esterify the resulting acid with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) or a coupling agent like DCC (dicyclohexylcarbodiimide) to form the ethyl ester .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Use deuterated solvents (e.g., CDCl₃) for NMR characterization to confirm regioselectivity .

Q. What analytical techniques are critical for characterizing ethyl 3,4-dibromo-5-fluorophenylacetate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identify substituent positions using coupling patterns (e.g., splitting from fluorine in ¹⁹F-coupled spectra) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals for bromine and fluorine substituents .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₀H₉Br₂FO₂; expected [M+H]⁺ = 346.89) and isotopic patterns from bromine .

- X-ray Crystallography : Resolve crystal packing and steric effects of bromine/fluorine groups (if single crystals are obtainable) .

Q. How does solvent choice impact the reactivity of ethyl 3,4-dibromo-5-fluorophenylacetate in cross-coupling reactions?

- Methodological Answer :

- Polar aprotic solvents (e.g., DMF, DMSO): Enhance solubility for Suzuki-Miyaura couplings but may decompose bromine substituents at high temperatures .

- Ether solvents (e.g., THF): Suitable for Grignard or lithiation reactions; ensure anhydrous conditions to prevent ester hydrolysis .

- Empirical Testing : Compare reaction rates and byproduct formation in different solvents using kinetic studies (e.g., GC-MS monitoring) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory spectral data for halogenated phenylacetates under varying pH conditions?

- Methodological Answer :

- Hypothesis : pH-dependent tautomerism or hydrolysis may alter electron-withdrawing effects of bromine/fluorine.

- Experimental Design :

- Variable pH Studies : Dissolve the compound in buffered solutions (pH 2–12) and track changes via UV-Vis spectroscopy (200–400 nm) and ¹⁹F NMR .

- Computational Modeling : Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate partial charges and predict stability of tautomers .

- Data Analysis : Correlate spectral shifts with computed electronic properties to resolve contradictions .

Q. How can researchers evaluate the thermal stability of ethyl 3,4-dibromo-5-fluorophenylacetate for high-temperature applications?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (25–400°C, 10°C/min) in inert atmosphere .

- DSC (Differential Scanning Calorimetry) : Identify exothermic decomposition events and calculate activation energy via the Kissinger method .

- Pressure-Dependent Studies : Use high-pressure reactors to simulate industrial conditions and analyze degradation products via GC-MS .

Q. What strategies mitigate steric hindrance from bromine substituents in catalytic C–H activation reactions?

- Methodological Answer :

- Catalyst Design : Employ bulky ligands (e.g., BrettPhos) to prevent catalyst poisoning by bromine .

- Directed C–H Activation : Introduce directing groups (e.g., pyridyl) to bypass steric barriers .

- Microwave Irradiation : Enhance reaction efficiency by reducing activation energy and reaction time .

Q. How do computational methods predict the environmental persistence of ethyl 3,4-dibromo-5-fluorophenylacetate?

- Methodological Answer :

- QSAR Modeling : Input physicochemical properties (logP, water solubility) into EPI Suite to estimate biodegradation half-life .

- Molecular Dynamics (MD) : Simulate interactions with soil enzymes (e.g., esterases) using force fields like OPLS-AA .

- Validation : Compare predictions with experimental soil column studies measuring metabolite formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.